molecular formula C8H6N2O4 B3237857 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- CAS No. 139605-33-7

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-

Cat. No. B3237857
CAS RN: 139605-33-7
M. Wt: 194.14 g/mol
InChI Key: ADAJNAAIVIRINH-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro- is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of medicine. This compound is commonly referred to as 8-nitro-BX or 8-nitro-benzoxazinone and is a derivative of the naturally occurring compound benzoxazinone. The chemical structure of 8-nitro-BX consists of a benzene ring, an oxazine ring, and a nitro group attached to the benzene ring.

Mechanism of Action

The mechanism of action of 8-nitro-BX is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. Studies have shown that 8-nitro-BX can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 8-nitro-BX can exert various biochemical and physiological effects in the body. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Additionally, 8-nitro-BX has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-nitro-BX in lab experiments is its ability to inhibit the activity of COX-2, which is a key mediator of inflammation. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using 8-nitro-BX is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 8-nitro-BX. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanisms of action of 8-nitro-BX, which could lead to the development of new therapeutic targets. Additionally, future studies could focus on the potential use of 8-nitro-BX in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

8-nitro-BX has been extensively studied for its potential therapeutic applications in the field of medicine. Research has shown that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.

properties

IUPAC Name

8-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-7-4-14-8-5(9-7)2-1-3-6(8)10(12)13/h1-3H,4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAJNAAIVIRINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653415
Record name 8-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-

CAS RN

139605-33-7
Record name 8-Nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (4.10 g, 29.7 mmol) was added to a solution of 2-chloro-N-(2-hydroxy-3-nitrophenyl)acetamide obtained (5.70 g, 24.7 mmol) in N,N-dimethylformamide (150 mL) while cooling in ice, and the mixture was stirred at room temperature for 5 hr. The mixture was diluted with ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate. The desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was powdered with chloroform and collected by filtration to afford 8-nitro-2 H-1,4-benzoxazin-3(4 H)-one as a pale orange powder (4.32 g).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
2-chloro-N-(2-hydroxy-3-nitrophenyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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